

Understanding the $\alpha(1 \rightarrow 2)$ glycosidic bond in Kojibiose

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Compound of Interest

Compound Name: Kojibiose

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An In-depth Technical Guide to the $\alpha(1 \rightarrow 2)$ Glycosidic Bond in **Kojibiose**

Abstract

Kojibiose [Glc- $\alpha(1 \rightarrow 2)$ -Glc] is a rare disaccharide composed of two glucose units linked by an $\alpha(1 \rightarrow 2)$ glycosidic bond. This specific linkage confers unique chemical and biological properties, distinguishing it from other glucose disaccharides like maltose or sucrose. Found naturally in small quantities, **kojibiose** has garnered significant interest for its potential applications in the food, nutraceutical, and pharmaceutical industries as a prebiotic, a low-calorie sweetener, and an inhibitor of α -glucosidases.[1][2][3] This guide provides a comprehensive technical overview of the $\alpha(1 \rightarrow 2)$ glycosidic bond in **kojibiose**, covering its structural characteristics, advanced methods for its synthesis and characterization, enzymatic hydrolysis, and biological significance. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Structural and Chemical Properties of Kojibiose

The defining feature of **kojibiose** is the $\alpha(1 \rightarrow 2)$ glycosidic bond, which connects the anomeric carbon (C1) of one α -D-glucose unit to the C2 hydroxyl group of a second glucose unit.[4] This linkage makes it a reducing sugar, as the anomeric carbon of the second glucose unit remains free. The α -configuration of the bond is crucial, influencing the molecule's three-dimensional structure and its recognition by enzymes.[5]

Table 1: Physicochemical Properties of **Kojibiose**

Property	Value	References
Systematic Name	2-O-α-D-glucopyranosyl-D-glucose	[6] [7]
Common Synonyms	α -D-Glc-(1 \rightarrow 2)-D-Glc	[6] [8]
CAS Number	2140-29-6	[3] [7]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[3] [7]
Molecular Weight	342.30 g/mol	[3] [7]
Appearance	White to off-white powder	[8]
Purity	\geq 98% (HPLC)	[8]
Solubility	Soluble in water (5 mg/mL)	[8]

| Storage Temperature| -20°C |[\[8\]](#) |

Spectroscopic Characterization: Elucidating the α (1 \rightarrow 2) Linkage

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for the unambiguous structural determination of carbohydrates like **kojibiose**.[\[9\]](#) The chemical shifts of the anomeric proton (H1') and the linked carbon (C2), along with their coupling constants, provide definitive evidence of the α (1 \rightarrow 2) glycosidic bond.

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for **Kojibiose** in D₂O The notation I and II refer to the reducing and non-reducing glucose residues, respectively.

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Reference
Residue I (Reducing)			[10]
H-1 (α)	5.36	95.19	[10]
H-1 (β)	4.84	96.83	[10]
Residue II (Non-reducing)			[10]
H-1'	5.30	96.83	[10]
H-2'	3.63	74.00	[10]
H-3'	3.84	75.30	[10]
H-4'	3.48	71.60	[10]
H-5'	3.86	74.90	[10]
H-6'a	3.85	62.70	[10]

| H-6'b | 3.79 | 62.70 | [\[10\]](#) |

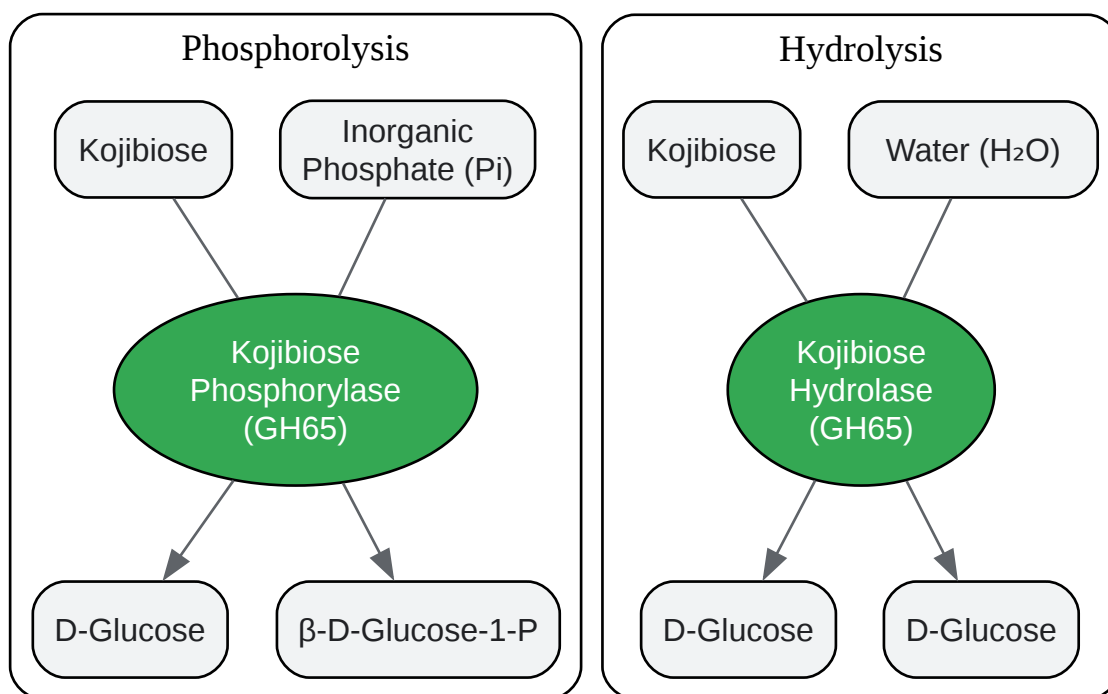
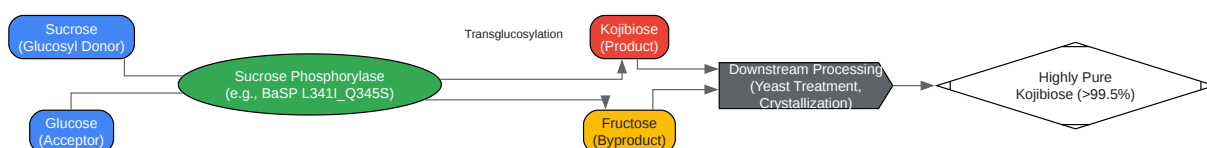
Biosynthesis and Enzymatic Synthesis

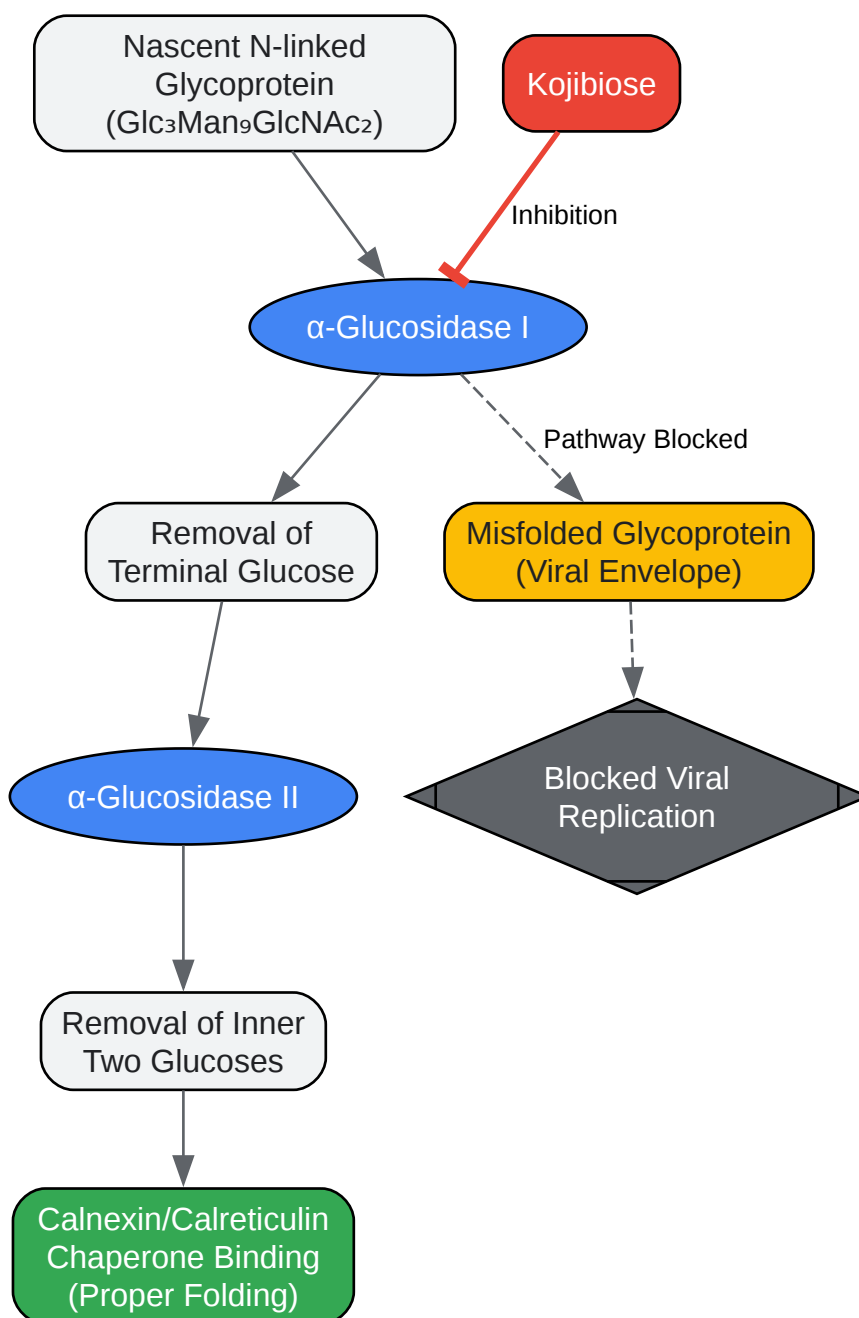
While **kojibiose** is found in nature, its low availability necessitates efficient synthesis methods for research and commercial use.[\[11\]](#) Enzymatic synthesis is preferred over chemical methods due to higher yields, regioselectivity, and milder reaction conditions.[\[12\]](#) Several enzymatic strategies have been developed, with two prominent pathways being the use of sucrose phosphorylase and a multi-enzyme cascade involving dextransucrase and β-galactosidase.

Synthesis via Sucrose Phosphorylase

Sucrose phosphorylase (SPase) from bacteria such as *Bifidobacterium adolescentis* can catalyze the transfer of a glucose moiety from sucrose to an acceptor molecule.[\[13\]](#) When glucose is used as the acceptor, **kojibiose** is synthesized with high efficiency. Enzyme

engineering has been employed to develop SPase variants with improved thermostability and selectivity for **kojibiose** production.[13][14]





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